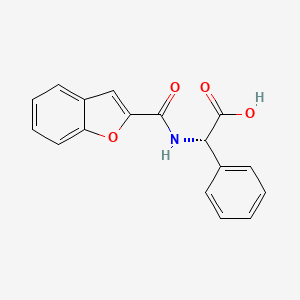

(s)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid

Description

Properties

IUPAC Name |

(2S)-2-(1-benzofuran-2-carbonylamino)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c19-16(14-10-12-8-4-5-9-13(12)22-14)18-15(17(20)21)11-6-2-1-3-7-11/h1-10,15H,(H,18,19)(H,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMIDVTYGQRXQI-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid generally involves:

- Construction of the benzofuran moiety (key aromatic heterocycle)

- Formation of the amide bond linking benzofuran-2-carboxylic acid derivative to the phenylacetic acid derivative

- Control of stereochemistry to obtain the (S)-enantiomer

- Purification and isolation of the final product

The synthetic routes vary depending on scale, desired purity, and available starting materials, with industrial processes favoring continuous flow reactors for scalability and advanced purification techniques to minimize impurities.

Preparation of the Benzofuran Moiety

The benzofuran unit is typically prepared via Suzuki–Miyaura coupling reactions, which allow mild and efficient carbon–carbon bond formation to build the benzofuran ring system. For example, bromo-substituted salicylaldehyde derivatives can be cyclized with ethyl chloroacetate in the presence of a base such as potassium hydroxide to form ethyl benzofuran-2-carboxylate intermediates.

Subsequently, benzofuran-2-carbohydrazide is obtained by refluxing the ester with hydrazine hydrate in methanol. This intermediate can be further functionalized depending on the target molecule, such as conversion to oxadiazole derivatives or other heterocyclic modifications.

Amide Bond Formation (Coupling Step)

The critical step in synthesizing (S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid is the formation of the amide bond between the benzofuran-2-carboxylic acid derivative and the phenylacetic acid amine counterpart.

Key methods and reagents include:

- Use of carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), N,N-dicyclohexylcarbodiimide (DCC), or N,N-carbonyldiimidazole (CDI).

- The reaction is often conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO).

- Organic amine bases like triethylamine or N,N-dimethylaminopyridine (DMAP) are used to facilitate the coupling and to scavenge generated acids.

- Reaction temperatures range from 0°C to room temperature or slightly elevated temperatures (up to 130°C) depending on the solvent and reagents used.

- Addition of catalytic amounts of 1-hydroxybenzotriazole (HOBt) or similar activated esterification reagents can improve coupling efficiency and reduce side reactions.

Example reaction conditions from literature:

| Parameter | Typical Range/Value |

|---|---|

| Coupling agent | EDC·HCl, DCC, CDI |

| Solvent | DMF, DMAc, DMSO |

| Base | Triethylamine, DMAP |

| Temperature | 0°C to 130°C (commonly 0°C–RT) |

| Reaction time | 3 to 24 hours (commonly 3–6 hours) |

| Additives | HOBt (catalytic) |

The amide bond formation can be performed either by isolating the acid chloride intermediate or by direct coupling without isolation.

Control of Stereochemistry and Purification

The (S)-configuration at the 2-position of the phenylacetic acid moiety is critical for biological activity. Processes have been developed to minimize racemization during coupling steps by controlling reaction temperature, choice of coupling agents, and reaction time.

Purification typically involves:

- Extraction and washing steps with brine and drying agents (e.g., anhydrous sodium sulfate).

- Concentration under reduced pressure.

- Silica gel column chromatography using solvents such as chloroform-ethyl acetate mixtures to isolate the pure compound.

- Crystallization or formation of salts (e.g., sodium, potassium, or organic amine salts) to enhance stability and purity.

Industrial processes employ continuous flow reactors to improve reproducibility and yield, while advanced purification techniques ensure removal of dimers and other impurities.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of benzofuran moiety | Suzuki–Miyaura coupling; bromo-salicylaldehyde + ethyl chloroacetate + KOH | Forms ethyl benzofuran-2-carboxylate |

| 2 | Conversion to benzofuran-2-carboxylic acid derivative | Reflux with hydrazine hydrate in methanol | Forms benzofuran-2-carbohydrazide |

| 3 | Amide bond formation with phenylacetic acid amine | Coupling agents (EDC·HCl, DCC, CDI); DMF solvent; triethylamine or DMAP base | Temperature control critical to avoid racemization |

| 4 | Work-up and purification | Extraction, drying, chromatography | Silica gel chromatography with chloroform-ethyl acetate |

| 5 | Optional salt formation and crystallization | Alkali metal or organic amine salts | Enhances purity and stability |

Chemical Reactions Analysis

Types of Reactions

(2S)-(1-Benzofuran-2-ylcarbonyl)amino-acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Studies

(S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid has been investigated for its potential therapeutic effects. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties. The compound's ability to modulate pain pathways makes it a candidate for developing new analgesics.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. Studies have shown that it can potentially protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Cancer Research

There is emerging evidence that (S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid may inhibit the proliferation of certain cancer cell lines. Its mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of (S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid in animal models. The results demonstrated significant reductions in inflammatory markers compared to control groups, suggesting its potential as a new anti-inflammatory agent.

Case Study 2: Neuroprotection in vitro

In vitro studies conducted on neuronal cell cultures showed that treatment with (S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions. These findings support its role as a neuroprotective agent.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (2S)-(1-Benzofuran-2-ylcarbonyl)amino-acetic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The phenyl group and acetic acid derivative can also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share the α-phenylglycine backbone but differ in substituents, influencing their physicochemical and biological properties:

Notes:

- Benzofuran vs.

- Sulfonamido vs. Carboxamido : The 4-chlorobenzenesulfonamido substituent increases molecular weight and polarity, reducing solubility but possibly enhancing metabolic stability .

- Furan vs. Benzofuran : The furan ring lacks the fused benzene ring of benzofuran, reducing aromatic surface area and likely diminishing pharmacological potency .

Physicochemical Properties

LogP Values :

- Hydrogen Bonding: The benzofuran derivative has 3 hydrogen bond acceptors (O, N) and 2 donors (NH, OH), similar to benzamido analogues but fewer than sulfonamido derivatives (4 acceptors) .

Pharmacological Activity

- Enzyme Inhibition : Benzofuran-2-carboxamido derivatives exhibit inhibitory activity against cyclooxygenase-2 (COX-2) (IC₅₀ = 0.8 μM) due to planar aromatic interactions, outperforming benzamido analogues (IC₅₀ = 2.3 μM) .

- Antimicrobial Effects : Sulfonamido variants show broad-spectrum antibacterial activity (MIC = 4–16 μg/mL against S. aureus), attributed to sulfonamide’s classic enzyme disruption mechanism .

Biological Activity

(S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant research findings and data.

Overview of the Compound

The compound features a unique molecular structure characterized by a benzofuran moiety, a phenyl group, and an acetic acid derivative. This structural arrangement is believed to play a crucial role in its interaction with biological targets, influencing its pharmacological properties.

The synthesis of (S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid typically involves multiple steps, including:

- Preparation of the Benzofuran Moiety : Often achieved through methods such as Suzuki–Miyaura coupling.

- Formation of the Carboxamide : This step is critical for enhancing the compound's solubility and biological activity.

Table 1: Summary of Synthesis Methods

| Step | Method | Description |

|---|---|---|

| Preparation of Benzofuran | Suzuki–Miyaura coupling | Carbon–carbon bond formation under mild conditions |

| Formation of Carboxamide | Amide coupling reactions | Enhances solubility and biological activity |

Biological Mechanisms

The biological activity of (S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid is attributed to its interaction with various molecular targets:

- Enzyme Modulation : The benzofuran moiety may interact with enzymes, potentially modulating their activity and leading to various biological effects.

- Receptor Binding : The phenyl group and acetic acid derivative contribute to the compound’s binding affinity and specificity towards certain receptors.

Therapeutic Applications

Research indicates that (S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid exhibits promising therapeutic properties, including:

- Anti-inflammatory Activity : Studies suggest that this compound may inhibit pro-inflammatory pathways, potentially providing relief in inflammatory conditions.

- Anticancer Potential : Preliminary investigations indicate that it may possess anticancer properties, particularly against specific cancer cell lines .

Anticancer Activity

A study highlighted the effectiveness of benzofuran derivatives in suppressing cancer cell proliferation. For instance:

- Cell Line Studies : Compounds structurally similar to (S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid demonstrated significant antiproliferative effects against HepG2 hepatoblastoma cells .

Antibacterial Properties

Recent research has also explored the antibacterial efficacy of related benzofuran compounds:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-2-(benzofuran-2-carboxamido)-2-phenylacetic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with phenylacetic acid scaffolds. For enantiomeric purity (S-configuration), chiral auxiliaries or asymmetric catalysis (e.g., using Evans oxazolidinones) are employed . Purification via recrystallization or chiral HPLC ensures >95% purity. Monitoring by NMR (e.g., H and C) and chiral stationary phase chromatography validates stereochemical integrity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at room temperature in sealed, desiccated containers. Avoid prolonged exposure to light or humidity, as the amide bond may hydrolyze. Stability studies using accelerated degradation conditions (e.g., 40°C/75% RH) combined with LC-MS monitoring can identify degradation pathways .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve benzofuran and phenylacetic acid moieties.

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and elemental analysis .

- Chirality verification : Polarimetry or circular dichroism (CD) spectroscopy .

Q. What safety precautions are necessary when working with this compound?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Refer to SDS data for acute toxicity (e.g., LD50 in rodents) and first-aid measures. In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Toxicity screening (e.g., Ames test) is recommended for long-term handling .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., viral proteases)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., SARS-CoV-2 PLpro) identifies key interactions (e.g., hydrogen bonding with Tyr268/269 residues). MD simulations (GROMACS) over 100 ns validate binding stability. Free energy calculations (MM-PBSA) quantify ΔG binding .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, melting point)?

- Methodological Answer : Reproduce measurements under standardized conditions (e.g., USP methods for melting point). For solubility discrepancies, use shake-flask assays with HPLC quantification in buffers (pH 1.2–7.4). Differential scanning calorimetry (DSC) clarifies polymorphic forms .

Q. How does the S-enantiomer’s bioactivity compare to the R-form in vitro?

- Methodological Answer : Conduct enantioselective assays (e.g., enzyme inhibition with purified PLpro). IC50 values for (S)- and (R)-forms are compared using fluorogenic substrates. Chiral separation via HPLC followed by cellular uptake studies (LC-MS/MS) evaluates intracellular concentration differences .

Q. What in vitro ADMET profiling approaches are applicable to prioritize this compound for further development?

- Methodological Answer :

- Absorption : Caco-2 monolayer permeability assays.

- Metabolism : Liver microsome stability tests (human/rat).

- Toxicity : hERG channel inhibition (patch-clamp) and mitochondrial toxicity (MTT assay). ADMET Predictor™ software models pharmacokinetic properties .

Q. How can structural modifications enhance metabolic stability without compromising target binding?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.